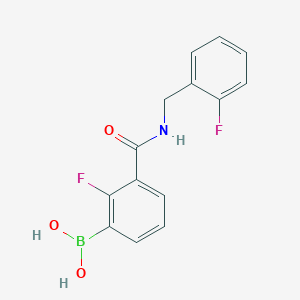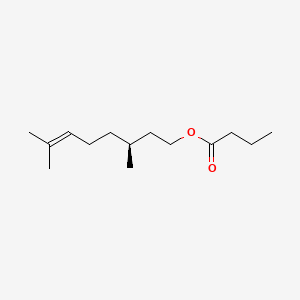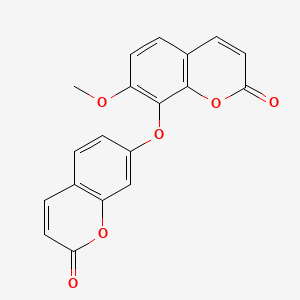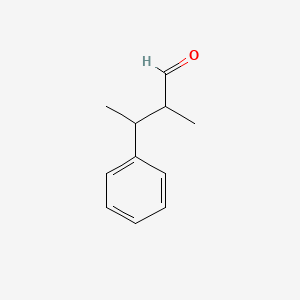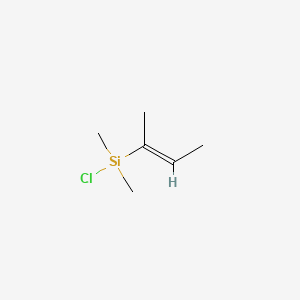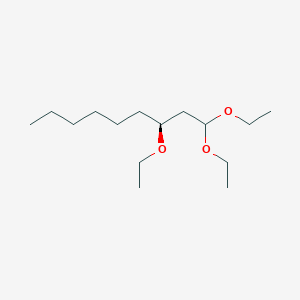![molecular formula C13H22O3 B12656807 methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate CAS No. 72429-04-0](/img/structure/B12656807.png)
methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is an organic compound that belongs to the class of esters It is characterized by a heptanoate backbone with a cyclopentanone moiety attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate can be achieved through several synthetic routes. One common method involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of cyclopentanone as a starting material. The cyclopentanone is first converted to its corresponding enolate, which is then alkylated with a suitable alkyl halide to introduce the heptanoate moiety. The resulting intermediate is then subjected to esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid or cyclopentanone derivatives.
Reduction: Alcohols corresponding to the ester group.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive aroma.
Mécanisme D'action
The mechanism of action of methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The cyclopentanone moiety may also play a role in modulating the compound’s activity by interacting with specific binding sites on proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptanoate: Similar in structure but lacks the cyclopentanone moiety.
Methyl enanthate: Another ester with a similar backbone but different functional groups.
Uniqueness
Methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate is unique due to the presence of both the heptanoate and cyclopentanone moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
72429-04-0 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C13H22O3/c1-3-4-6-10(9-13(15)16-2)11-7-5-8-12(11)14/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
JZAXFOYWGKXZDF-QWRGUYRKSA-N |
SMILES isomérique |
CCCC[C@@H](CC(=O)OC)[C@@H]1CCCC1=O |
SMILES canonique |
CCCCC(CC(=O)OC)C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
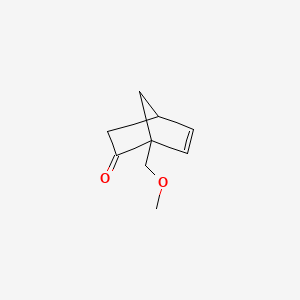
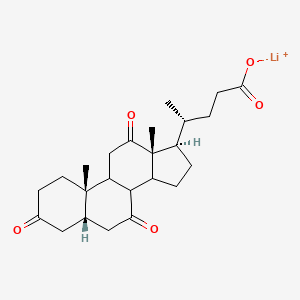
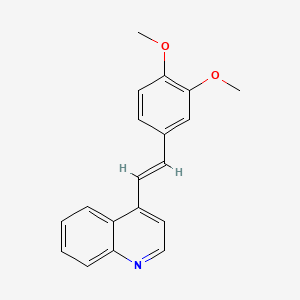
![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
